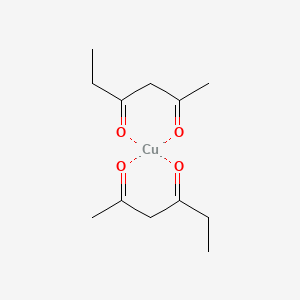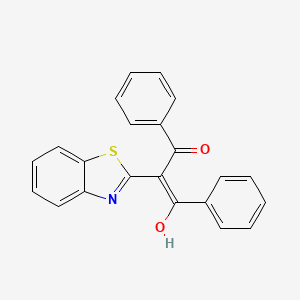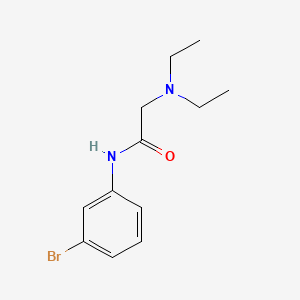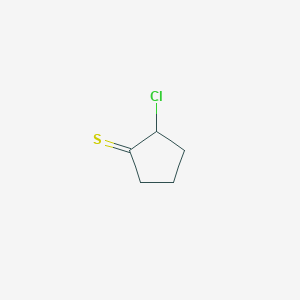
Copper;hexane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;hexane-2,4-dione is a coordination compound where copper is complexed with hexane-2,4-dione, a diketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper;hexane-2,4-dione can be synthesized through a one-pot reaction involving copper salts and hexane-2,4-dione. The reaction typically involves mixing copper(II) acetate with hexane-2,4-dione in an appropriate solvent, such as ethanol or water, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes.
Reduction: It can be reduced back to copper(I) complexes.
Substitution: Ligand exchange reactions can occur, where hexane-2,4-dione is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other diketones or amines under mild conditions.
Major Products Formed
The major products formed from these reactions include various copper complexes with different oxidation states and ligand environments, which can be tailored for specific applications .
Applications De Recherche Scientifique
Copper;hexane-2,4-dione has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in C-C and C-N coupling reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of Copper;hexane-2,4-dione involves its ability to coordinate with various substrates, facilitating chemical transformations. The copper center acts as a Lewis acid, activating the substrates and enabling reactions such as nucleophilic attack or electron transfer. The diketone ligand stabilizes the copper center and modulates its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper;hexane-2,5-dione: Similar in structure but with a different position of the diketone group.
Copper;acetylacetone: Another copper-diketone complex with similar catalytic properties.
Uniqueness
Copper;hexane-2,4-dione is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other copper-diketone complexes. This uniqueness makes it particularly valuable in applications requiring precise control over reaction conditions and product selectivity .
Propriétés
Numéro CAS |
13878-44-9 |
|---|---|
Formule moléculaire |
C12H18CuO4 |
Poids moléculaire |
289.81 g/mol |
Nom IUPAC |
copper;hexane-2,4-dione |
InChI |
InChI=1S/2C6H9O2.Cu/c2*1-3-6(8)4-5(2)7;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
Clé InChI |
KTGBNXVXGUSMHO-UHFFFAOYSA-N |
SMILES |
CCC(=O)CC(=O)C.CCC(=O)CC(=O)C.[Cu] |
SMILES canonique |
CCC(=O)[CH-]C(=O)C.CCC(=O)[CH-]C(=O)C.[Cu+2] |
| 13878-44-9 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(prop-2-en-1-ylsulfanyl)-N-{3-[(pyridin-2-yl)amino]propyl}acetamide](/img/structure/B1652023.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]-2-methylfuran-3-carboxamide](/img/structure/B1652024.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(dimethylamino)phenyl]azetidine-1-carboxamide](/img/structure/B1652027.png)
![2-(tert-butylsulfanyl)-N-({5,7-dimethyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)acetamide](/img/structure/B1652028.png)
![3-(benzyloxy)-N-[5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]propanamide](/img/structure/B1652029.png)
![2-({1-[3-Methoxy-4-(propan-2-yloxy)phenyl]ethyl}amino)pyridine-4-carboxamide](/img/structure/B1652030.png)
![2-[(N'-Benzylcarbamimidoyl)amino]-N-tert-butylacetamide](/img/structure/B1652033.png)
![8-(Cyclopropylcarbonyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1652035.png)


![Phosphine oxide, [2-(diethylphosphinyl)propyl]diphenyl-](/img/structure/B1652039.png)



